molecular formula C21H26N2O2 B2588747 1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 887349-13-5

1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2588747
CAS No.: 887349-13-5
M. Wt: 338.451
InChI Key: RGMWNJXJOKPUSZ-UHFFFAOYSA-N
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Description

1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps. The starting materials often include 2,3-dimethylphenol and 1,3-benzodiazole derivatives. The synthetic route may involve:

    Alkylation: The 2,3-dimethylphenol is alkylated with a suitable alkylating agent to introduce the propyl group.

    Condensation: The alkylated product is then condensed with a benzodiazole derivative under specific conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzodiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
  • N-(1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Uniqueness

1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to its specific substitution pattern on the benzodiazole ring and the presence of the 2,3-dimethylphenoxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-4-19(24)21-22-17-10-5-6-11-18(17)23(21)13-8-14-25-20-12-7-9-15(2)16(20)3/h5-7,9-12,19,24H,4,8,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMWNJXJOKPUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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